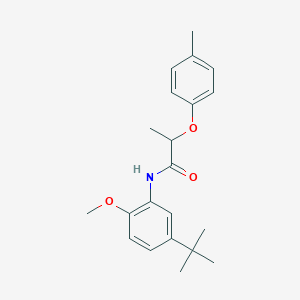![molecular formula C17H19ClN2O B4277729 N-(3-chlorophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4277729.png)
N-(3-chlorophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea
Descripción general
Descripción
N-(3-chlorophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea, commonly known as CDU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDU is a urea derivative with a molecular formula of C15H17ClN2O and a molecular weight of 282.76 g/mol.
Aplicaciones Científicas De Investigación
CDU has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. CDU has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. CDU has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release in the brain. This makes CDU a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety. In addition, CDU has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Mecanismo De Acción
CDU exerts its effects by inhibiting the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. CDU has been shown to selectively inhibit the activity of the carbonic anhydrase isoform II, which is found in high concentrations in cancer cells and the central nervous system. This selective inhibition of carbonic anhydrase II is thought to be responsible for the anticancer and neuroprotective effects of CDU.
Biochemical and Physiological Effects:
CDU has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, modulation of GABA receptor activity, and immunomodulation. CDU has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDU has several advantages for use in lab experiments, including its high potency and selectivity for carbonic anhydrase II. However, CDU also has limitations, including its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for CDU research, including the development of more efficient synthesis methods, the investigation of CDU's potential for the treatment of other diseases such as diabetes and inflammation, and the development of CDU derivatives with improved pharmacological properties. In addition, further studies are needed to elucidate the mechanism of action of CDU and its effects on various physiological systems.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(2,4-dimethylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-11-7-8-16(12(2)9-11)13(3)19-17(21)20-15-6-4-5-14(18)10-15/h4-10,13H,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRRFFSOTKGTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)NC2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4277655.png)
![2-({[5-[(dimethylamino)carbonyl]-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4277662.png)
![N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide](/img/structure/B4277664.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4277685.png)
![1-{4-[(2-bromophenoxy)methyl]benzoyl}-4-methylpiperidine](/img/structure/B4277692.png)

![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4277714.png)
![2-[(2,5-dichlorophenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B4277717.png)
![1-(4-chlorobenzyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4277723.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4277734.png)
![2-methyl 4-propyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4277738.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4277740.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B4277744.png)